Acyclovir Acyclovir Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine.
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes 
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) 
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 59277-89-3
VCID: VC20753651
InChI: InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
SMILES: C1=NC2=C(N1COCCO)N=C(NC2=O)N
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol

Acyclovir

CAS No.: 59277-89-3

APIs

VCID: VC20753651

Molecular Formula: C8H11N5O3

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Acyclovir - 59277-89-3

Description Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine.
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes 
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) 
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
CAS No. 59277-89-3
Product Name Acyclovir
Molecular Formula C8H11N5O3
Molecular Weight 225.20 g/mol
IUPAC Name 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
Standard InChI InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Standard InChIKey MKUXAQIIEYXACX-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1COCCO)NC(=NC2=O)N
SMILES C1=NC2=C(N1COCCO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1COCCO)N=C(NC2=O)N
Appearance White or almost white crystalline powder
Colorform Crystals from methanol
Crystals from ethanol
White, crystalline powde
Melting Point 256.5-257 °C
MP: Decomposes
256.5 - 257 °C
Physical Description Solid
Related CAS 69657-51-8 (sodium) 59277-89-3 (free)
Solubility 1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L
Synonyms Aciclovir; Acycloguanosine; 59277-89-3; Zovirax; Vipral
Reference 1: Bogdanova-Mihaylova P, Burke D, O/'Dwyer JP, Bradley D, Williams JA, Cronin SJ,
Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney
injury in patients with /'suspected viral encephalitis/' encountered on a liaison
neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3.
[Epub ahead of print] PubMed PMID: 29307101.


2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B.
Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH
2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the
Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther
Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004.
eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953.


3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir
prodrugs: A new approach to treat herpes simplex infections in the anterior and
posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi:
10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810.


4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal
activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex
virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of
PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov
20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed
PMID: 29155888; PubMed Central PMCID: PMC5695767.


5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M,
Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A,
Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant
ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi:
10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573.


6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research
Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5%
aciclovir for the treatment of herpes simplex labialis in the community setting.
BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID:
28775197; PubMed Central PMCID: PMC5724166.


7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of
pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV)
when co-administered with zinc (II) ions, and antiviral activity of PRE against
HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi:
10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov
20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292.


8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid
self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for
oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi:
10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449.


9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using
Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017
May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384.


10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A,
Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex
virus type 1 strains with targeted mutations relevant for aciclovir
susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed
PMID: 27426251; PubMed Central PMCID: PMC4947914.
PubChem Compound 135398513
Last Modified Sep 13 2023

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